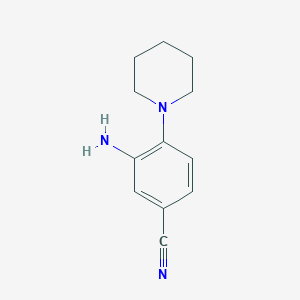

3-Amino-4-(1-piperidinyl)-benzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-10-4-5-12(11(14)8-10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNSYDNPRKVZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4 1 Piperidinyl Benzonitrile and Analogous Scaffolds

Strategies for Constructing the Piperidine (B6355638) Ring System

The formation of the piperidine ring is a critical step in the synthesis of analogous scaffolds. The choice of strategy often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Both intramolecular cyclization of a linear precursor and intermolecular annulation of two or more components are established routes. nih.gov

Intramolecular cyclization involves the formation of the piperidine ring from a single molecule containing a nitrogen source (typically an amine) and a reactive functional group. nih.gov This approach is powerful for controlling stereochemistry and regioselectivity. nih.gov

Reductive hydroamination provides a direct method for synthesizing piperidines through the cyclization of substrates containing both an amine and an unsaturated bond, such as an alkyne. This process typically involves the formation of an iminium ion intermediate, which is then reduced to yield the saturated heterocyclic ring.

One notable example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. nih.gov This reaction is mediated by acid, which functionalizes the alkyne to form an enamine. This intermediate then generates an iminium ion, and its subsequent reduction leads to the formation of the piperidine ring. nih.gov

Table 1: Example of Reductive Hydroamination/Cyclization

| Method | Substrate Type | Key Steps | Catalyst/Mediator | Ref. |

|---|

Radical cyclizations offer a versatile and powerful tool for the construction of C-C and C-N bonds in piperidine synthesis. beilstein-journals.org These reactions proceed through radical intermediates and can be initiated by various methods, including the use of metal catalysts or light. nih.govnih.gov

A method developed by Bruin et al. utilizes a cobalt(II) catalyst for the intramolecular radical cyclization of linear amino-aldehydes, which produces piperidines in good yields. nih.gov However, this reaction can sometimes yield a linear alkene as a by-product due to a competitive 1,5-hydrogen transfer process. nih.gov Another approach involves the generation of N-radicals, as demonstrated in the asymmetric synthesis of the anticancer drug Niraparib. nih.gov

More recently, photoredox catalysis has emerged as a milder and more environmentally friendly alternative to traditional radical methods that often rely on toxic reagents. nih.gov This strategy can be used for the construction of spirocyclic piperidines from linear aryl halide precursors. nih.gov The process is driven by visible light and an organic photoredox catalyst, which generates an aryl radical that undergoes regioselective cyclization. nih.gov

Table 2: Selected Radical-Mediated Cyclization Methods for Piperidine Scaffolds

| Method | Catalyst/Initiator | Substrate Type | Key Features | Ref. |

|---|---|---|---|---|

| Cobalt-Catalyzed Cyclization | Cobalt(II) | Linear amino-aldehydes | Effective for piperidine formation, but can have alkene by-products. | nih.gov |

| Photoredox Catalysis | Organic photoredox catalyst (P1), visible light | Linear aryl halides with pendant olefins | Net reductive process, avoids toxic reagents, forms spirocyclic piperidines. | nih.gov |

Intermolecular strategies involve the assembly of the piperidine ring from two or more separate components. These methods, often referred to as annulation, are highly valuable for building molecular complexity in a convergent manner. nih.gov

Reductive amination is a cornerstone of C-N bond formation and is widely applied in the synthesis of piperidines. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is subsequently reduced to the corresponding amine. nih.gov This protocol is frequently employed in [5+1] annulation strategies to construct the piperidine ring. nih.gov An example of this is the hydrogen borrowing [5+1] annulation method reported by Donohoe et al. nih.gov

Additionally, iron-catalyzed reductive amination of ϖ-amino fatty acids has been developed as an efficient method for preparing piperidines and other N-heterocycles. nih.gov In this process, a silane (B1218182) plays multiple roles, including promoting imine formation and reduction, initiating cyclization, and reducing the piperidinone intermediate. nih.gov

Table 3: Examples of Intermolecular Reductive Amination for Piperidine Synthesis

| Method | Components | Catalyst | Key Features | Ref. |

|---|---|---|---|---|

| [5+1] Annulation | Amine and dialdehyde/diketone equivalent | Various | Builds the ring from a five-carbon and a one-atom (nitrogen) fragment. | nih.gov |

| Iron-Catalyzed Reductive Amination | ϖ-amino fatty acids | Iron complex | Utilizes phenylsilane (B129415) as a key promoter and reducing agent. | nih.gov |

The cyclization of substrates containing alkenes provides another significant intermolecular route to piperidine derivatives. These methods often rely on transition metal catalysis to activate the alkene and facilitate the ring-forming C-N bond formation.

For instance, a gold(I)-catalyzed oxidative amination of non-activated alkenes has been developed for the formation of substituted piperidines. nih.gov This method achieves difunctionalization of the double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov A palladium-catalyzed enantioselective variant of this type of reaction has also been reported, utilizing a novel pyridine-oxazoline ligand to achieve high stereocontrol. nih.gov Furthermore, a Wacker-type aerobic oxidative cyclization of alkenes using a base-free palladium catalyst is effective for synthesizing various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org

Table 4: Overview of Alkene Cyclization Methods for Piperidine Formation

| Method | Catalyst System | Substrate | Key Features | Ref. |

|---|---|---|---|---|

| Oxidative Amination | Gold(I) complex / Iodine(III) oxidizing agent | Non-activated alkenes, amine | Forms substituted piperidines with simultaneous O-substituent introduction. | nih.gov |

| Enantioselective Oxidative Amination | Palladium catalyst / Pyridine-oxazoline ligand | Non-activated alkenes, amine | Achieves high enantioselectivity. | nih.gov |

Spirocyclic Ring Construction on Piperidine Moieties

The incorporation of spirocyclic systems onto piperidine rings is a valuable strategy for creating novel analogs with distinct three-dimensional structures. These rigid structures are of significant interest in medicinal chemistry as they can lock the molecule into a specific conformation. The synthesis of these spiro-piperidine derivatives can be approached in several ways. nih.gov

One common strategy involves the construction of the spirocyclic ring onto a pre-existing piperidine derivative. beilstein-journals.org For instance, a spiro-cyclopropyl ring can be installed on an N-Boc protected piperidone via C-alkylation. beilstein-journals.org Alternatively, the spiro-heterocycle can be constructed from versatile building blocks like piperidin-4-ones, which allow for the manipulation of the carbonyl group to introduce various substituents. nih.gov For example, new spiro-piperidine derivatives can be synthesized in a one-pot fashion using eco-friendly ionic liquids. nih.govresearchgate.net Another approach involves building the piperidine ring onto a molecule that already contains the spirocyclic center. beilstein-journals.org This can be achieved by first constructing a cyclopropyl (B3062369) ring, which then serves as a foundation for the subsequent assembly of the piperidine ring. beilstein-journals.org

| Strategy | Description | Example Starting Material | Reference |

| Spiro-ring first | The spirocyclic moiety (e.g., cyclopropane) is constructed before the piperidine ring is assembled. | A molecule containing a pre-formed cyclopropyl group. | beilstein-journals.org |

| Piperidine first | The spirocycle is built upon a pre-existing piperidine scaffold. | N-Boc protected piperidone. | beilstein-journals.org |

| One-Pot Synthesis | Spiro-heterocycles are formed from building blocks in a single reaction vessel. | 1-benzyl-2,6-diarylpiperidone-4-one. | nih.gov |

Formation of Carbon-Nitrogen Linkages to the Benzonitrile (B105546) Core

Connecting the piperidine ring to the benzonitrile core is a critical step in the synthesis of the target compound. This is typically achieved through either nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryl-piperidine bond. nih.govresearchgate.net This reaction requires the benzonitrile ring to be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group, typically a halogen like fluorine or chlorine. nih.gov

In the synthesis of 3-Amino-4-(1-piperidinyl)-benzonitrile, a common precursor is 4-chloro-3-nitrobenzonitrile (B1361363). The electron-withdrawing nitro and nitrile groups activate the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack. Piperidine acts as the nucleophile, displacing the chloride ion to form 4-(1-piperidinyl)-3-nitrobenzonitrile. The reaction mechanism generally proceeds through a two-stage addition-elimination process involving a Meisenheimer intermediate. nih.gov In some cases, particularly with highly activated systems, a concerted (cSNAr) mechanism may occur. nih.gov Subsequent reduction of the nitro group yields the final 3-amino product.

| Substrate | Nucleophile | Key Feature | Typical Product | Reference |

| 4-Halo-3-nitrobenzonitrile | Piperidine | Electron-withdrawing groups (NO₂, CN) activate the ring for SNAr. | 4-(1-piperidinyl)-3-nitrobenzonitrile | nih.gov |

| Pentafluoropyridine | Phenolates | Displacement of the 4-substituent on the pyridine (B92270) ring. | 4-Phenoxytetrafluoropyridine | nih.gov |

| 4-Chloro-7-nitrobenzofurazan | Aniline | Formation of a σ-complex followed by expulsion of the leaving group. | 4-Anilino-7-nitrobenzofurazan | researchgate.net |

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-nitrogen bonds under milder conditions than traditional methods.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between organoboron compounds and organic halides catalyzed by a palladium(0) complex. youtube.comnih.gov While its primary application is the synthesis of biaryls, styrenes, and polyenes, its utility can be extended to the construction of complex scaffolds that are later functionalized. nih.govrsc.org For instance, a substituted benzonitrile core could be assembled using a Suzuki reaction, followed by the introduction of the piperidine moiety in a subsequent step. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.gov The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

| Component A | Component B | Catalyst System | Solvent | Reference |

| Aryl Halides | Aryl Boronic Acids | Pd(OH)₂ | Ethanol | nih.gov |

| Electron-poor Aryl Chlorides | Aryl Boronic Acids | Pd-catalyst (50 ppm) | Water | rsc.org |

| Unreactive Aryl Chlorides | Aryl Boronic Acids | (L1)PdCl₂ (L1=phosphine-pyridine ligand) | Not Specified | researchgate.net |

The Buchwald-Hartwig amination is a premier method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgnih.gov This reaction is highly relevant for directly coupling piperidine to the benzonitrile core. researchgate.net It has largely replaced harsher classical methods due to its superior functional group tolerance and broader substrate scope. wikipedia.org

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine (piperidine). wikipedia.org Deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to form the desired N-arylpiperidine product and regenerate the Pd(0) catalyst. wikipedia.org The development of various generations of phosphine (B1218219) ligands, such as BINAP, DPPF, and sterically hindered biaryl phosphines like BrettPhos and RuPhos, has been crucial to expanding the reaction's scope to include a wide array of amines and aryl halides, including less reactive aryl chlorides. wikipedia.orgrug.nl

| Ligand Type | Key Advancement | Substrate Example | Reference |

| Monodentate Phosphines (First Gen) | Initial development of the reaction. | Aryl Bromides | wikipedia.orgrug.nl |

| Bidentate Phosphines (e.g., BINAP, DPPF) | Extension to primary amines and aryl iodides/triflates. | Primary Amines | wikipedia.org |

| Sterically Hindered Ligands (e.g., BrettPhos, RuPhos) | Coupling of amides and secondary amines with aryl chlorides. | Secondary Amines, Aryl Chlorides | rug.nl |

Cross-Coupling Methodologies for Aryl-Piperidine Connectivity

Introduction and Transformation of the Amino and Nitrile Functional Groups

The strategic placement and subsequent transformation of the amino and nitrile groups are essential for the synthesis of this compound and its derivatives.

The nitrile group is often introduced onto the aromatic ring via nucleophilic substitution of an aryl halide with an alkali metal cyanide, such as NaCN. google.com Another common method is the Sandmeyer reaction, where an aryl diazonium salt, generated from a primary aromatic amine, is treated with a copper(I) cyanide.

The amino group is typically introduced by the reduction of a nitro group. This is a common strategy where a nitro-substituted aryl halide is used as a precursor. For instance, 4-chloro-3-nitrobenzonitrile can be reacted with piperidine, and the resulting 4-(1-piperidinyl)-3-nitrobenzonitrile is then subjected to reduction using standard methods like catalytic hydrogenation (e.g., H₂ with Pd/C) or treatment with metals in acidic media (e.g., SnCl₂/HCl) to afford the 3-amino group. google.com Alternatively, enzymatic methods using transaminase can convert a protected 3-piperidone to a protected (R)-3-amino-piperidine, which can then be deprotected and coupled to the benzonitrile core. google.com

Once installed, these functional groups can be transformed to create diverse analogs. The nitrile group can be hydrolyzed to a carboxylic acid or an amide. The amino group can undergo a wide range of reactions, such as acylation to form amides, or condensation with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines. nih.gov These transformations allow for extensive structural diversification and the exploration of structure-activity relationships.

| Functional Group | Method of Introduction | Precursor | Reagents | Reference |

| Nitrile (-CN) | Nucleophilic Substitution | Aryl Halide | NaCN / KCN | google.com |

| Nitrile (-CN) | Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | N/A |

| Amino (-NH₂) | Reduction of Nitro Group | Aryl Nitro Compound | H₂, Pd/C or SnCl₂, HCl | google.com |

| Amino (-NH₂) | Transamination (enzymatic) | Protected 3-Piperidone | Transaminase, Amino Donor | google.com |

Reduction of Nitrile to Amine (on Benzonitrile)

The reduction of an aromatic nitrile to a primary amine is a fundamental transformation in organic synthesis. libretexts.org This conversion is commonly accomplished using metal hydrides or through catalytic hydrogenation. thieme-connect.dewikipedia.org

One effective reagent is diisopropylaminoborane (B2863991), which, when used with a catalytic amount of lithium borohydride (B1222165) (LiBH₄), reduces various aromatic and aliphatic nitriles to primary amines in excellent yields. nih.govresearchgate.net The effectiveness of this reduction is influenced by the substituents on the benzonitrile ring. Aromatic nitriles with electron-withdrawing groups tend to react faster and produce higher yields. nih.govresearchgate.net For instance, 2,4-dichlorobenzonitrile (B1293624) is reduced to its corresponding benzylamine (B48309) in 99% yield at room temperature. nih.gov Conversely, benzonitriles with electron-donating groups may require more stringent conditions, such as refluxing in tetrahydrofuran (B95107) (THF), to achieve complete reduction. nih.govresearchgate.net

Lithium aluminium hydride (LiAlH₄) is another powerful reducing agent for converting nitriles to primary amines. libretexts.orgthieme-connect.de The reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile group, forming an intermediate imine anion which is further reduced to a dianion. libretexts.org An aqueous workup then protonates the dianion to yield the primary amine. libretexts.org

Catalytic hydrogenation offers an atom-economical route to primary amines from nitriles. thieme-connect.dewikipedia.org This method typically employs Group 10 metals like Raney nickel, palladium black, or platinum dioxide as catalysts. wikipedia.org Ruthenium complexes have also demonstrated high activity and selectivity in nitrile reductions. thieme-connect.de However, a challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amines as side products, which occurs when the intermediate imine reacts with the amine product. wikipedia.org The choice of catalyst, solvent, pH, and reaction temperature are critical factors in maximizing the yield of the desired primary amine. wikipedia.org

Table 1: Comparison of Reagents for Benzonitrile Reduction to Benzylamine

| Reagent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| BH₂(N(iPr)₂)/cat. LiBH₄ | THF, Reflux | 80% (for 4-methoxybenzonitrile) | nih.govresearchgate.net |

| BH₂(N(iPr)₂)/cat. LiBH₄ | 25 °C, 5 h | 99% (for 2,4-dichlorobenzonitrile) | nih.govresearchgate.net |

| LiAlH₄ | N/A | Excellent method for primary amines | libretexts.orgthieme-connect.de |

| Ruthenium-NHC Complex | 30 atm H₂, 80 °C, 18 h | High selectivity for primary amines | thieme-connect.de |

| Raney Nickel | Catalytic Hydrogenation | Economical route | wikipedia.org |

Ring Transformation Reactions Yielding Aminobenzonitriles

Ring transformation reactions represent a powerful, albeit complex, strategy for synthesizing highly substituted aromatic systems from different heterocyclic precursors. mdpi.com This "scrap and build" approach involves reacting a cyclic compound with a reagent, causing the ring to open and subsequently re-close into a new scaffold. mdpi.com

One example involves the reaction of dinitropyridone with 1,3-dicarbonyl compounds. mdpi.com When dinitropyridone reacts with the sodium enolate of diethyl acetonedicarboxylate, a ring transformation occurs, yielding a functionalized 4-nitrophenol (B140041) in high yield. The proposed mechanism involves the initial nucleophilic attack of the enolate on the pyridone ring, leading to a bicyclic intermediate, which then eliminates a stable anionic nitroacetamide to form the new aromatic ring. mdpi.com

Optimization of Synthetic Routes and Reaction Conditions

Optimizing synthetic pathways is crucial for improving reaction efficiency, reducing waste, and making processes more economically and environmentally viable. Key areas of optimization include the adoption of advanced heating technologies and the strategic selection of reagents and catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry tool that often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purities compared to conventional heating methods. tandfonline.comindexcopernicus.comnih.gov This technique utilizes dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

The synthesis of various nitrogen-containing heterocycles, which are structurally related to the aminobenzonitrile scaffold, has been significantly improved using microwave irradiation. tandfonline.comrsc.org For example, the synthesis of quinazolines from 2-aminobenzonitrile, an orthoester, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions was completed in 5-7 minutes with high yields (82-89%) using microwave heating. In contrast, the same reaction required 30-80 minutes with conventional heating in an oil bath. tandfonline.com

In another study, a catalyst-free Friedländer synthesis to produce 8-hydroxyquinolines saw the average yield improve from 34% with conventional heating to 72% with microwave irradiation. nih.gov Similarly, a three-component reaction to synthesize dihydropyrido[2,3-d]pyrimidines was completed in just 8 minutes at 150 °C under microwave conditions. nih.gov These examples highlight the power of microwave assistance to accelerate cyclocondensation and multi-component reactions, which are often key steps in the synthesis of complex molecules. rsc.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Improvement | Reference |

|---|---|---|---|---|

| Quinazoline (B50416) Synthesis | 120 °C, 30-80 min | 5-7 min | Drastic time reduction | tandfonline.com |

| 5-Aminopyrazolone Synthesis | 4 h, 80% yield | 130 °C, 2 min, 88% yield | Time reduction, yield increase | tandfonline.com |

| Friedländer Synthesis | Low-to-moderate yields (avg. 34%) | 130 °C, 30-40 min, good yields (avg. 72%) | Significant yield increase | nih.gov |

| Dihydropyrimidinone Synthesis | 5-6 h | 80 °C, 20 min | Significant time reduction | tandfonline.com |

Use of Specific Reagents and Catalysts

The choice of reagents and catalysts is fundamental to controlling the outcome and efficiency of a synthetic route. In the context of synthesizing aminobenzonitriles and their precursors, specific catalysts are employed to facilitate key transformations.

For the reduction of nitriles, the preparation of the diisopropylaminoborane reagent itself involves specific chemicals like n-butyllithium (n-BuLi) and either methyl iodide (MeI) or trimethylsilyl (B98337) chloride (TMSCl). nih.govresearchgate.net The choice of these reagents affects the reactivity of the final borane, with the version prepared using TMSCl requiring a lithium ion source (e.g., LiBH₄) to become active. nih.govresearchgate.net In catalytic hydrogenations, transition-metal catalysts based on ruthenium, nickel, palladium, or cobalt are commonly used. thieme-connect.de Ruthenium–N-heterocyclic carbene (NHC) complexes, in particular, have been reported to afford primary amines with high selectivity. thieme-connect.de

Beyond reduction, other synthetic steps rely on specific catalysts. The Strecker reaction, a classic method for α-aminonitrile synthesis, traditionally uses stoichiometric amounts of toxic cyanation reagents. nih.gov Modern advancements have introduced greener alternatives, such as using off-the-shelf ammonium salts as catalysts in reactions involving aminoacetonitrile, thereby avoiding the need for external cyanating agents. nih.gov

In syntheses starting from nitroaromatic compounds, various catalytic systems are employed. The hydrogenation of p-nitrobenzonitrile can be performed with a Pd/SnO₂-Sb₂O₃ catalyst. guidechem.com Another patented method describes the synthesis of p-aminobenzonitrile from p-nitrobenzoic acid and ammonia (B1221849) using a complex catalyst containing vanadium, phosphorus, chromium, nickel, molybdenum, and cesium compounds on a silicon support. google.com These examples underscore the critical role that tailored catalysts and reagents play in achieving specific and efficient chemical transformations.

Chemical Reactivity and Derivatization Pathways of the 3 Amino 4 1 Piperidinyl Benzonitrile Scaffold

Chemical Transformations of the Benzonitrile (B105546) Group

The nitrile group is a versatile functional group that can be converted into several other important moieties, primarily through hydrolysis and reduction.

Hydrolysis to Carboxylic Acids: The carbon-nitrogen triple bond of the nitrile can undergo hydrolysis to yield a carboxylic acid. libretexts.org This transformation can be catalyzed by either acid or base, typically requiring elevated temperatures. weebly.comchemistrysteps.com The reaction proceeds via an amide intermediate. chemistrysteps.com In the case of 3-Amino-4-(1-piperidinyl)-benzonitrile, hydrolysis would yield 3-Amino-4-(1-piperidinyl)-benzoic acid.

Acid-catalyzed hydrolysis: The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid. libretexts.org

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous alkali solution, like sodium hydroxide, which initially forms a carboxylate salt. libretexts.orgchemistrysteps.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Reduction to Primary Amines: The benzonitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative). This conversion is a valuable synthetic tool for introducing a flexible aminomethyl linker. Common methods involve catalytic hydrogenation or the use of metal hydride reagents. google.comgoogle.com

Catalytic Hydrogenation: This method typically involves treating the nitrile with hydrogen gas over a transition metal catalyst, such as Raney nickel or ruthenium on carbon (Ru/C), often in the presence of ammonia (B1221849) to suppress the formation of secondary and tertiary amines. google.com

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing nitriles to primary amines. However, these reagents are highly reactive and may not be compatible with other functional groups in the molecule. Milder reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165), can also achieve this transformation with good yields and functional group tolerance. nih.govorganic-chemistry.orgresearchgate.net The presence of electron-donating groups on the aromatic ring, such as the amino and piperidinyl groups in the target scaffold, may require more forcing conditions like refluxing in a solvent such as tetrahydrofuran (B95107) (THF) for complete reduction. nih.govresearchgate.net

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 3-Amino-4-(1-piperidinyl)-benzoic acid |

| Hydrolysis | HCl (aq), heat | 3-Amino-4-(1-piperidinyl)-benzoic acid |

| Reduction | H₂, Raney Ni, NH₃ | (3-Amino-4-(1-piperidinyl)-phenyl)methanamine |

| Reduction | LiAlH₄, then H₂O | (3-Amino-4-(1-piperidinyl)-phenyl)methanamine |

| Reduction | BH₂(N(iPr)₂)/cat. LiBH₄, THF, reflux | (3-Amino-4-(1-piperidinyl)-phenyl)methanamine |

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a secondary amine and acts as a nucleophile, making it susceptible to reactions with various electrophiles, most notably alkylation and acylation.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other alkylating agents. researchgate.net The reaction typically proceeds via an SN2 mechanism with primary and secondary halides. echemi.com To drive the reaction to completion and neutralize the acid formed, a base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often employed. researchgate.netechemi.com The reaction can be carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net Careful control of stoichiometry is important to avoid over-alkylation, which would result in the formation of a quaternary ammonium (B1175870) salt. researchgate.net

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivative (an amide). This transformation is typically rapid and high-yielding. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Alkyl bromide (R-Br), K₂CO₃, DMF | N-Alkyl piperidine derivative |

| N-Acylation | Acetyl chloride, Triethylamine, CH₂Cl₂ | N-Acetyl piperidine derivative (amide) |

Electrophilic Aromatic Substitution on the Benzonitrile Moiety

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the three substituents. The primary amino group (-NH₂) and the piperidinyl group are both powerful activating, ortho-, para-directing groups due to the resonance donation of their nitrogen lone pairs. The nitrile group (-CN) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The positions on the aromatic ring are numbered as follows: C1 carries the cyano group, C2 is unsubstituted, C3 has the amino group, C4 has the piperidinyl group, and C5 and C6 are unsubstituted.

The powerful activating -NH₂ group at C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

The activating piperidinyl group at C4 directs to its ortho positions (C3 and C5) and its para position (C6).

The deactivating -CN group at C1 directs to its meta positions (C3 and C5).

Considering these effects, the positions most activated towards electrophilic attack are C2, C5, and C6. Steric hindrance from the adjacent piperidinyl group might disfavor substitution at C5. The C6 position is strongly activated by both the amino (para) and piperidinyl (ortho) groups. The C2 position is activated by the amino group (ortho). Therefore, electrophilic substitution is most likely to occur at the C6 or C2 positions.

Halogenation: Introducing a halogen atom onto the aromatic ring can be achieved using standard halogenating agents. nih.gov For example, bromination could be performed using bromine (Br₂) in a suitable solvent. Given the highly activated nature of the ring, the reaction may proceed readily without a Lewis acid catalyst.

Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions will protonate the amino and piperidinyl groups, converting them into deactivating, meta-directing ammonium groups (-NH₃⁺). This would dramatically alter the regioselectivity, favoring substitution meta to these new groups and also meta to the nitrile group, likely leading to a complex mixture of products or requiring protecting group strategies.

| Reaction Type | Reagent | Predicted Major Product(s) |

| Bromination | Br₂ | 3-Amino-6-bromo-4-(1-piperidinyl)-benzonitrile and/or 3-Amino-2-bromo-4-(1-piperidinyl)-benzonitrile |

| Nitration | HNO₃, H₂SO₄ | Complex mixture due to protonation of amino groups |

Derivatization through Oxidation and Reduction Reactions

Beyond the transformations of the nitrile group, other parts of the molecule can be targeted by oxidation or reduction.

Oxidation: The primary aromatic amine and the tertiary amine of the piperidine ring are susceptible to oxidation. However, selective oxidation can be challenging and may lead to complex product mixtures or polymerization, especially with strong oxidizing agents. Oxidation of similar dihydropyridine (B1217469) systems to the corresponding aromatic pyridines is a known transformation, but the saturated piperidine ring is generally stable to such aromatization under typical conditions. nih.gov

Reduction: The primary application of reduction on this scaffold, other than targeting the nitrile, could involve a nitro group. If a nitro group were introduced onto the ring via electrophilic substitution (e.g., at C6), it could be selectively reduced to an amino group. This reduction is commonly achieved by catalytic hydrogenation (e.g., H₂ with Pd/C) or using metals in acidic solution (e.g., SnCl₂ in HCl). This nitration-reduction sequence provides a route to diamino-substituted benzonitrile derivatives.

| Reaction Type | Functional Group Targeted | Reagents and Conditions | Product Functional Group |

| Reduction | Aromatic Nitro Group | H₂, Pd/C, Ethanol | Aromatic Amino Group |

| Reduction | Aromatic Nitro Group | SnCl₂, HCl | Aromatic Amino Group |

Mechanistic Investigations in Synthesis and Chemical Transformations

Elucidation of Reaction Pathways for Piperidine (B6355638) Ring Formation

The principal synthetic route to 3-amino-4-(1-piperidinyl)-benzonitrile involves the formation of a carbon-nitrogen bond between the piperidine ring and the benzonitrile (B105546) core. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) mechanism, where piperidine acts as the nucleophile, displacing a suitable leaving group from the 4-position of a 3-aminobenzonitrile (B145674) derivative.

The reaction pathway can be conceptualized as a two-step addition-elimination process. In the initial step, the nucleophilic piperidine attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing cyano group is crucial for stabilizing this intermediate by delocalizing the negative charge. The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final product.

Figure 1: General reaction scheme for the synthesis of this compound via nucleophilic aromatic substitution.

While hydrosilylation is a powerful method for the formation of certain carbon-heteroatom bonds, it is not the primary or most plausible mechanistic pathway for the synthesis of this compound from typical aromatic precursors. The formation of the piperidinyl-benzonitrile linkage is predominantly governed by nucleophilic aromatic substitution, as detailed above.

Understanding Regioselectivity and Stereoselectivity in Synthetic Reactions

Regioselectivity: The regioselectivity of the nucleophilic aromatic substitution reaction is a critical aspect of the synthesis of this compound. The substitution of the leaving group occurs specifically at the C-4 position due to the directing effects of the substituents on the benzene (B151609) ring. The cyano group (-CN) at the C-1 position and the amino group (-NH2) at the C-3 position both play a role in activating the ring towards nucleophilic attack and directing the incoming nucleophile.

The cyano group is a strong electron-withdrawing group, which deactivates the entire ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the ortho and para positions. The amino group is an activating group for electrophilic substitution but a deactivating group for nucleophilic substitution. However, its activating effect is through resonance, which can direct nucleophiles to the ortho and para positions relative to itself. In the case of a 3-amino-4-halobenzonitrile precursor, the halogen at the 4-position is para to the strongly activating cyano group, making this site highly susceptible to nucleophilic attack. The amino group at the 3-position further influences the electron distribution in the ring.

The regioselectivity is therefore a result of the synergistic activating effect of the cyano group and the position of the leaving group, leading to the selective formation of the 4-substituted product.

Stereoselectivity: As the nucleophilic aromatic substitution reaction occurs at an achiral center on the aromatic ring and piperidine itself is typically used as an achiral reagent, the synthesis of this compound does not inherently involve the creation of new stereocenters. Therefore, stereoselectivity is not a primary consideration in this specific synthetic transformation.

Intermediates and Transition State Analysis in Catalytic Processes

The synthesis of this compound via SNAr is not always a catalytic process in the traditional sense, but it can be influenced by base catalysis. The reaction proceeds through a distinct intermediate and transition state.

Intermediates: The key intermediate in the SNAr pathway is the Meisenheimer complex. This is a resonance-stabilized, negatively charged species formed by the addition of the piperidine nucleophile to the aromatic ring. The negative charge is delocalized over the aromatic system and the electron-withdrawing cyano group. The stability of this intermediate is a crucial factor in determining the reaction rate.

Figure 2: The Meisenheimer complex intermediate formed during the synthesis of this compound.

Transition State Analysis: The reaction proceeds through two main transition states. The first transition state (TS1) corresponds to the nucleophilic attack of piperidine on the aromatic ring to form the Meisenheimer complex. The energy of this transition state is influenced by the nucleophilicity of piperidine and the electrophilicity of the aromatic substrate.

The second transition state (TS2) is associated with the departure of the leaving group from the Meisenheimer complex to form the final product. The relative energies of these two transition states determine the rate-limiting step of the reaction. In many SNAr reactions, the formation of the Meisenheimer complex (TS1) is the rate-determining step.

Computational studies on similar SNAr reactions, such as the reaction of indole (B1671886) with 4-fluorobenzonitrile, have been used to model the structures of transition states. These models can provide insights into the bond-forming and bond-breaking processes occurring at the molecular level.

| Reaction Step | Description | Key Factors Influencing Energy |

| TS1 | Formation of the Meisenheimer complex | Nucleophilicity of piperidine, electrophilicity of the benzonitrile derivative, solvent effects |

| Intermediate | Meisenheimer complex | Stability enhanced by electron-withdrawing groups (e.g., -CN), resonance delocalization |

| TS2 | Departure of the leaving group | Nature of the leaving group (e.g., F, Cl, Br), strength of the C-Leaving Group bond |

Table 1: Key stages and influencing factors in the SNAr reaction pathway.

Mechanistic Insights into Ring Transformation Reactions

Ring transformation reactions are not the primary focus in the direct synthesis of this compound from a substituted benzonitrile precursor. However, the piperidine ring itself can, under certain conditions, undergo ring-opening or rearrangement reactions. These transformations are not typically observed during the SNAr synthesis of the target molecule. The stability of the piperidine ring under the reaction conditions for nucleophilic aromatic substitution is generally high.

Role of 3 Amino 4 1 Piperidinyl Benzonitrile As a Structural Motif in Advanced Chemical Design

Utilization as a Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, the selection of appropriate starting materials is paramount. An ideal building block should possess multiple reactive sites that can be selectively addressed to construct intricate molecular architectures. 3-Amino-4-(1-piperidinyl)-benzonitrile fits this description adeptly, offering chemists a powerful tool for the elaboration of novel compounds.

The primary amino group and the nitrile functionality are the key reactive handles of this molecule. The amino group, being a potent nucleophile, can readily participate in a wide array of reactions, including acylation, alkylation, and condensation reactions. This allows for the straightforward introduction of various side chains and functional groups, thereby expanding the molecular diversity of the resulting products.

Conversely, the nitrile group serves as a versatile electrophilic center. It can undergo hydrolysis to form a carboxylic acid, reduction to yield a primary amine, or participate in cycloaddition reactions to form heterocyclic rings. This dual reactivity of the amino and nitrile groups, ortho to each other, is particularly advantageous for the construction of fused heterocyclic systems through intramolecular cyclization reactions. The presence of the piperidinyl group at the 4-position also imparts significant steric and electronic influence on the reactivity of the molecule, a factor that can be exploited to control the regioselectivity of certain reactions.

The utility of aminobenzonitriles as precursors in the synthesis of complex molecules is well-documented. For instance, 2-aminobenzonitriles are common starting materials for the synthesis of quinazolines and other fused heterocycles. cardiff.ac.ukconnectjournals.com Similarly, 4-aminobenzonitrile (B131773) has been employed in the synthesis of various polymers and dyes. innovassynth.com By analogy, this compound can be envisioned as a key intermediate for the synthesis of a new generation of complex molecules with potential applications in medicinal chemistry and materials science.

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Position | Type | Potential Reactions |

| Amino Group | 3 | Nucleophilic | Acylation, Alkylation, Condensation, Cyclization |

| Piperidinyl Group | 4 | Steric/Electronic Modifier | Directs regioselectivity, Influences reactivity |

| Nitrile Group | 1 | Electrophilic | Hydrolysis, Reduction, Cycloaddition |

Integration into Polyheterocyclic Systems

Polyheterocyclic systems are at the forefront of drug discovery and materials science due to their diverse biological activities and unique photophysical properties. The rigid frameworks and multiple sites for functionalization make them attractive targets for synthetic chemists. This compound serves as an excellent precursor for the construction of such elaborate structures.

Pyrimidine-2,4-diones, also known as uracil (B121893) derivatives, are a class of heterocyclic compounds with significant biological importance. The synthesis of fused pyrimidine-dione systems, such as pyrido[2,3-d]pyrimidines, often involves the condensation of an ortho-amino-substituted nitrile with a suitable dicarbonyl compound or its equivalent. mdpi.com

In this context, this compound can be utilized as a key building block for the synthesis of novel pyrido[2,3-d]pyrimidine-2,4-dione derivatives. The reaction would likely proceed through an initial condensation of the amino group with a dicarbonyl species, followed by an intramolecular cyclization involving the nitrile group to form the fused heterocyclic system. The piperidinyl substituent would remain as a key feature of the final molecule, potentially influencing its biological activity and physicochemical properties. The synthesis of pyrano[2,3-d]pyrimidine diones has been reported from the reaction of barbituric acid, malononitrile, and various aromatic aldehydes, highlighting the versatility of nitrile-containing compounds in building such scaffolds. nih.gov

Quinazolinamines are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. A common synthetic route to quinazolinamines involves the reaction of an ortho-aminobenzonitrile with a suitable electrophile, followed by cyclization. cardiff.ac.uknih.gov

The structure of this compound is well-suited for the synthesis of novel quinazolinamine derivatives. The ortho-disposed amino and nitrile groups can react with various one-carbon electrophiles, such as orthoesters or formamide, to construct the pyrimidine (B1678525) ring of the quinazoline (B50416) system. The piperidinyl group would be incorporated into the final quinazolinamine framework, offering a point of diversity for structure-activity relationship studies. The synthesis of 2-aminoquinazoline (B112073) derivatives has been achieved through the acid-mediated annulation of N-benzyl cyanamides, demonstrating a viable pathway for constructing such frameworks. mdpi.com

1,3,5-Triazines are a class of heterocyclic compounds that have found applications in various fields, including medicinal chemistry and materials science. The synthesis of triazine-containing hybrid molecules often involves the reaction of a compound bearing an amino or amidine functionality with a triazine precursor.

This compound can be envisioned as a precursor for the synthesis of novel triazine hybrid systems. The amino group can react with a suitably substituted triazine, such as cyanuric chloride, to form a covalent bond. The nitrile group could then be further elaborated or remain as a functional handle for subsequent modifications. This approach would allow for the creation of complex molecules that combine the structural features of the aminobenzonitrile core with the properties of the triazine ring. The synthesis of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues has been reported, showcasing the feasibility of incorporating cyanophenyl amino moieties into triazine scaffolds. lookchem.com

Table 2: Proposed Polyheterocyclic Systems Derived from this compound

| Heterocyclic System | Key Reaction Type | Functional Groups Involved |

| Pyrimidine-Dione Scaffolds | Condensation/Cyclization | Amino and Nitrile groups |

| Quinazolinamine Frameworks | Cyclocondensation | Amino and Nitrile groups |

| Triazine Hybrid Systems | Nucleophilic Substitution | Amino group |

Structure-Chemical Property Relationship (SCPR) Investigations

The relationship between the structure of a molecule and its chemical properties is a fundamental concept in chemistry. Understanding these relationships allows for the rational design of new molecules with desired characteristics.

Positional isomerism can have a profound impact on the chemical behavior of a molecule. In the case of this compound, the relative positions of the amino, piperidinyl, and nitrile groups on the benzene (B151609) ring are critical in determining its reactivity and properties.

For example, a positional isomer such as 4-Amino-3-(1-piperidinyl)-benzonitrile would be expected to exhibit different chemical properties. In this isomer, the amino group is para to the nitrile group, which would significantly influence the electronic properties of the molecule. The electron-donating amino group would enhance the electron density of the aromatic ring, potentially making it more susceptible to electrophilic aromatic substitution. The nucleophilicity of the amino group might also be altered due to the different electronic environment.

Another possible isomer is 2-Amino-5-(1-piperidinyl)-benzonitrile . In this case, the amino group is ortho to the nitrile group, which could facilitate intramolecular interactions and influence the compound's conformation and reactivity in cyclization reactions. The steric hindrance from the adjacent piperidinyl group would also play a crucial role in directing the outcome of chemical reactions.

The electronic effects of the substituents can be qualitatively understood by considering their resonance and inductive effects. The amino group is a strong electron-donating group through resonance, while the nitrile group is an electron-withdrawing group through both induction and resonance. The piperidinyl group is generally considered to be an electron-donating group through induction. The interplay of these effects in different positional isomers will lead to variations in properties such as pKa, dipole moment, and reactivity towards electrophiles and nucleophiles.

Table 3: Comparison of Potential Properties of Positional Isomers

| Compound | Relative Position of Functional Groups | Expected Influence on Properties |

| This compound | Amino and Nitrile are meta | Moderate electronic communication, steric influence from ortho piperidinyl group. |

| 4-Amino-3-(1-piperidinyl)-benzonitrile | Amino and Nitrile are para | Strong electronic communication, potentially higher nucleophilicity of the amino group. |

| 2-Amino-5-(1-piperidinyl)-benzonitrile | Amino and Nitrile are ortho | Potential for intramolecular hydrogen bonding, steric hindrance from adjacent nitrile group. |

Effects of Functional Group Modifications on Synthetic Efficiency and Chemical Stability

The synthetic efficiency and chemical stability of this compound are intrinsically linked to the electronic and steric properties of its constituent functional groups: the amino group, the piperidine (B6355638) ring, and the nitrile group on the benzene core. Modifications to this core structure can significantly influence the ease of synthesis and the molecule's robustness under various conditions.

Synthetic Efficiency:

The synthesis of 4-amino-substituted benzonitriles often involves nucleophilic aromatic substitution or cross-coupling reactions. For the this compound scaffold, a common route involves the reaction of a 4-halo-3-nitrobenzonitrile or a related activated substrate with piperidine, followed by the reduction of the nitro group to an amine. The efficiency of such syntheses is highly dependent on the nature of the substituents on both the benzonitrile (B105546) and piperidine moieties.

Benzonitrile Ring Modifications: The introduction of electron-withdrawing groups on the benzonitrile ring generally enhances the rate of nucleophilic aromatic substitution, potentially increasing synthetic yields and allowing for milder reaction conditions. Conversely, electron-donating groups can decrease reactivity. The position of these groups relative to the reaction site is also crucial in determining their electronic influence.

Piperidine Ring Modifications: Modifications to the piperidine ring, such as the introduction of alkyl or aryl substituents, can affect synthetic efficiency primarily through steric hindrance. Bulky substituents on the piperidine ring may impede its approach to the benzonitrile core, leading to lower reaction rates and yields. The basicity of the piperidine derivative, influenced by its substituents, can also play a role in reaction kinetics. google.com

The following table outlines the predicted effects of various functional group modifications on the synthetic efficiency of analogous compounds, based on established chemical principles.

| Modification Site | Functional Group Modification | Predicted Effect on Synthetic Efficiency | Rationale |

|---|---|---|---|

| Benzonitrile Ring | Addition of Electron-Withdrawing Group (e.g., -NO2, -CF3) | Increase | Activates the aromatic ring for nucleophilic attack, facilitating the substitution reaction. |

| Benzonitrile Ring | Addition of Electron-Donating Group (e.g., -OCH3, -CH3) | Decrease | Deactivates the aromatic ring, making nucleophilic substitution more difficult and requiring harsher conditions. |

| Piperidine Ring | Introduction of bulky substituents (e.g., tert-butyl) | Decrease | Steric hindrance impedes the nucleophilic attack of the piperidine nitrogen on the benzonitrile ring. |

| Amino Group | Use of a protecting group (e.g., Boc, Ac) | Varies | Can prevent side reactions but adds extra steps (protection/deprotection) to the synthesis, potentially lowering overall yield. nih.gov |

Chemical Stability:

The chemical stability of this compound is determined by the resilience of its functional groups to degradation. The primary amine and the tertiary amine within the piperidine ring are potential sites for oxidation. The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, a reaction that would alter the compound's chemical identity and biological activity.

Applications in Agrochemical Research and Specialty Chemical Production

The this compound scaffold is a valuable structural motif in the development of new bioactive molecules, particularly in the agrochemical sector. Its utility also extends to the synthesis of various specialty chemicals.

Agrochemical Research:

The o-amino benzonitrile framework, to which this compound belongs, has been identified as a key pharmacophore in the design of novel insecticides. google.com Research and patent literature disclose that compounds with this general structure exhibit potent insecticidal activity against a range of agricultural pests. google.com

A key patent demonstrates that o-amino benzonitrile compounds have significant efficacy against economically important pests such as diamondback moths (Plutella xylostella) and the purple stem borer (Sesamia inferens). google.com The disclosed compounds achieved a kill rate exceeding 98% within three days of application. google.com The mechanism of action often involves targeting specific physiological pathways in insects that are distinct from those in mammals, making them promising candidates for selective pesticides. The piperidine moiety in this compound can be crucial for modulating properties such as solubility, cell membrane permeability, and binding affinity to the target site within the pest.

The following table summarizes the reported insecticidal activity for compounds representative of the o-amino benzonitrile class.

| Compound Class | Target Pest | Reported Efficacy | Reference |

|---|---|---|---|

| o-Amino Benzonitrile Derivatives | Diamondback Moth (Plutella xylostella) | >98% kill rate in 3 days | google.com |

| o-Amino Benzonitrile Derivatives | Purple Stem Borer (Sesamia inferens) | >98% kill rate in 3 days | google.com |

| Substituted Pyridazine Derivatives (containing cyano and amino groups) | Oleander Aphid (Aphis nerii) | High toxicity (LC50 of 0.02 ppm for some derivatives) | researchgate.net |

Specialty Chemical Production:

Beyond its direct biological activity, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Benzonitrile derivatives are widely used as precursors in the production of dyes, pharmaceuticals, and polymers. ontosight.aiatamankimya.com The presence of three distinct functional groups—a primary aromatic amine, a tertiary amine, and a nitrile—offers multiple points for further chemical modification.

The primary amino group can be diazotized to create azo dyes or can be acylated to form amides.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

The piperidine ring can be modified to alter the molecule's physical properties.

This multifunctionality makes the compound a useful building block for creating a library of diverse chemical structures for various applications, including materials science and the development of new pharmaceutical agents. ontosight.aiguidechem.com

常见问题

Q. What are the key synthetic pathways for 3-Amino-4-(1-piperidinyl)-benzonitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves nitrile formation via cyanation of aryl halides or Sandmeyer-type reactions. A common approach is nucleophilic aromatic substitution (SNAr) on 4-fluoro-3-nitrobenzonitrile, where the fluorine atom is displaced by piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) yields the target compound. Optimization Strategies:

- Catalyst Selection: Use Pd/C (10% w/w) for higher selectivity and reduced byproduct formation .

- Temperature Control: Maintain 80°C during SNAr to minimize side reactions (e.g., over-alkylation).

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolation (>96% purity verified via HPLC) .

Q. How do substitution patterns (amino and piperidinyl groups) influence the compound’s electronic properties and reactivity?

Methodological Answer: The electron-donating amino group at position 3 and the piperidinyl group at position 4 create a push-pull electronic system. This can be quantified via:

- UV-Vis Spectroscopy: Measure absorption maxima shifts in solvents of varying polarity (e.g., λmax at 320 nm in hexane vs. 350 nm in methanol) .

- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G* basis sets to predict charge distribution. The amino group increases electron density on the benzene ring, while the nitrile group withdraws electrons, enhancing dipole moments (~4.5 D) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent-dependent photophysical data for this compound?

Methodological Answer: Dual fluorescence observed in polar solvents (e.g., acetonitrile) arises from an excited-state intramolecular charge transfer (ICT) between the amino and nitrile groups. Contradictions in emission lifetimes or quantum yields may stem from:

- Time-Resolved Fluorescence: Use femtosecond transient absorption spectroscopy to distinguish between locally excited (LE) and charge-transfer (CT) states. For example, LE lifetimes are typically <1 ns, while CT states persist >5 ns in methanol .

- Solvent Polarity Calibration: Correlate emission spectra with solvent dielectric constants (ε) using the Lippert-Mataga equation. Discrepancies may indicate hydrogen bonding interference (e.g., protic vs. aprotic solvents) .

Q. What experimental designs are recommended for evaluating serotonin transporter (SERT) binding affinity?

Methodological Answer: Leverage structural analogs like [¹¹C]DASB (a validated SERT PET tracer) as a reference:

- Competitive Binding Assays: Use HEK-293 cells expressing human SERT. Incubate with [³H]citalopram (2 nM) and varying concentrations of the compound (0.1–100 µM). Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

- Kinetic Studies: Perform association/dissociation assays at 25°C to determine Kd (equilibrium dissociation constant) and Bmax (receptor density). For example, a Kd of 8.2 nM suggests high affinity comparable to DASB derivatives .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

Methodological Answer:

- ADMET Prediction: Use Schrödinger’s QikProp or SwissADME to estimate logP (2.1), H-bond donors (2), and cytochrome P450 inhibition (e.g., CYP2D6 IC₅₀ = 12 µM).

- Metabolic Sites: Identify labile positions (e.g., piperidinyl N-methylation) via MetaSite software. Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Q. What strategies mitigate steric hindrance in derivatization reactions?

Methodological Answer: The piperidinyl group’s bulkiness can hinder electrophilic substitution at position 4. Strategies include:

- Directed Ortho-Metalation (DoM): Use LDA (lithium diisopropylamide) to deprotonate the amino group, directing substituents to the ortho position .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 150°C) to minimize decomposition pathways .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。